D-Glucosamine oxime hydrochloride

Description

Structural Identification and Nomenclature

IUPAC Systematic Nomenclature Analysis

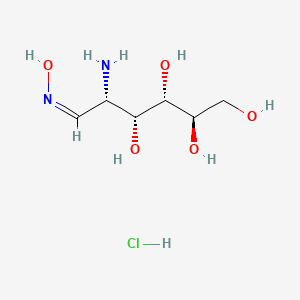

The systematic IUPAC name (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride provides a complete structural description of the compound. Breaking down the nomenclature:

- Parent chain : A six-carbon hexane backbone.

- Substituents :

- Four hydroxyl (-OH) groups at positions 1, 2, 3, and 4 (indicated by -tetrol).

- An amino (-NH₂) group at position 5.

- A hydroxyimino (=N-OH) group at position 6.

- Stereochemical descriptors :

- 2R, 3S, 4R, 5S : Configurations at carbons 2, 3, 4, and 5.

- 6E : Trans geometry of the hydroxyimino group relative to the amino group.

- Counterion : Hydrochloride (Cl⁻) neutralizes the protonated amino group.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Hexane | Six-carbon alkane backbone |

| 1,2,3,4-tetrol | Four hydroxyl groups at positions 1–4 |

| 5-Amino | -NH₂ group at position 5 |

| 6-(N-hydroxyimino) | =N-OH group at position 6 |

| (2R,3S,4R,5S,6E) | Stereochemical configuration |

| Hydrochloride | Cl⁻ counterion |

The systematic name distinguishes this compound from structural isomers such as hexane-1,2,3,4-tetrol (lacking amino and hydroxyimino groups).

Stereochemical Configuration Rationalization (2R,3S,4R,5S,6E)

The compound’s stereochemistry is defined by four chiral centers (C2, C3, C4, C5) and one double bond (C6).

Cahn-Ingold-Prelog Priorities

At each chiral center, substituents are ranked by atomic number:

- C2 Configuration (R) :

C3 Configuration (S) :

C4 Configuration (R) :

C5 Configuration (S) :

C6 Geometry (E) :

Table 2: Stereochemical Assignments

| Carbon | Priority Order | Configuration |

|---|---|---|

| C2 | OH > CH(NH₂) > CH(OH) > CH₂OH | R |

| C3 | OH > CH(OH) > CH(OH)CH₂OH > CH₂NH₂ | S |

| C4 | OH > CH(OH) > CH(OH)CH₂NH₂ > CH₂OH | R |

| C5 | NH₂ > CH(OH) > CH(OH)CH₂OH > CH₂ | S |

| C6 | =N-OH (trans to -NH₂) | E |

Functional Group Interplay: Hydroxyimino-Amino-Tetrol System

The compound’s reactivity and physicochemical properties arise from interactions among its functional groups:

Hydrogen Bonding Network

- Four hydroxyl groups form intramolecular hydrogen bonds, stabilizing the extended conformation.

- The protonated amino (-NH₃⁺) and hydroxyimino (=N-O⁻) groups create a zwitterionic structure, enhancing solubility in polar solvents.

Electronic Effects

- The amino group acts as a base (pKa ~9.5), while the hydroxyimino group exhibits tautomerism between nitroso (=N-OH) and oxime (HO-N=) forms, depending on pH.

- Conjugation between the hydroxyimino and adjacent hydroxyl groups delocalizes electrons, reducing oxidative susceptibility.

Table 3: Functional Group Properties

| Group | Role | Key Interactions |

|---|---|---|

| -OH (tetrol) | Hydrogen bonding donor/acceptor | Stabilizes crystal lattice |

| -NH₃⁺ | Cationic charge | Binds chloride counterion |

| =N-OH | Tautomerism | pH-dependent reactivity |

The spatial arrangement of these groups enables selective reactivity in synthetic applications, such as chelation of metal ions or participation in Schiff base formation.

Properties

Molecular Formula |

C6H15ClN2O5 |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6Z)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1-;/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

FBSKNFHFTDIXRN-ALBCHYMBSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N\O)N)O)O)O)O.Cl |

Canonical SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride typically involves multiple steps, including the formation of the hexane backbone, introduction of amino and hydroxyimino groups, and subsequent purification. Common reagents used in the synthesis include amino acids, hydroxylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of hydroxyimino groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Antimicrobial Properties :

Biochemical Applications

- Enzyme Inhibition :

- Drug Development :

Case Study 1: Anticancer Activity

A study on a series of aminotetrol derivatives showed that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The compounds were tested for their IC₅₀ values, revealing promising results that warrant further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various aminotetrol derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, specific compounds exhibited significant inhibitory effects. The study highlighted the role of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent modifications with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Sugar Derivatives

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal Hydrochloride ()

- Structural Differences: Lacks the N-hydroxyimino group and has an aldehyde instead of a hydroxylated C4.

- Functional Implications: Acts as an endogenous metabolite involved in glycosylation pathways . Higher polarity due to the aldehyde group, which may reduce membrane permeability compared to the target compound.

- Purity : 98.86% (analytical standard grade) .

(2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal Hydrochloride ()

- Key Distinction: Contains a terminal aldehyde and lacks the C6 hydroxyimino group.

Table 1: Amino Sugar Derivatives Comparison

Cyclitol Derivatives

(1R,2S,3S,4R,5S)-5-Aminocyclohexane-1,2,3,4-tetrol ()

- Structural Contrast : Cyclohexane ring vs. linear hexane chain in the target compound.

- Significance : Cyclitols like this are inhibitors of glycosidases and have been studied for lysosomal storage disease therapy .

- Synthesis: Requires stereospecific reduction and deacetylation steps, differing from linear amino sugars .

rel-(1R,2S,3S,4S,5S,6R)-5,6-Bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol ()

Imino Sugar and Hydroxyimino Derivatives

(2R,3S,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol ()

- Comparison: Replaces the N-hydroxyimino group with a methylamino group.

Galactitol (Dulcitol) ()

- Structural Similarity: A hexol (six hydroxyl groups) but lacks amino or imino groups.

- Role: Used as a diagnostic marker for galactosemia and in osmotic stress studies .

Key Research Findings and Implications

- Synthetic Challenges: The target compound’s stereochemistry and hydroxyimino group likely require specialized methods, such as those used for cyclitol deacetylation or hydrazone formation .

- Therapeutic Potential: Amino sugars and cyclitols are prioritized for metabolic disease therapy (e.g., Gaucher’s disease) , but hydroxyimino derivatives remain underexplored.

- Stability Considerations: The N-hydroxyimino group may confer redox sensitivity, unlike stable amine or aldehyde groups in analogs .

Biological Activity

(2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups which contribute to its biological properties. The presence of the amino group and the hydroxyimino moiety suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

- Antidiabetic Activity : Research indicates that derivatives of similar compounds can exhibit antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This activity is particularly relevant for the management of Type 2 diabetes mellitus .

- Antioxidant Properties : The hydroxyimino group may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .

- Enzyme Inhibition : Studies have suggested that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles beneficial in conditions like obesity and metabolic syndrome .

The mechanisms through which (2R,3S,4R,5S,6E)-5-amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol exerts its effects are likely multifaceted:

- Modulation of Enzyme Activity : By interacting with key metabolic enzymes, the compound may influence glucose metabolism and lipid profiles.

- Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cellular responses to insulin and other hormones.

- Oxidative Stress Reduction : Its antioxidant properties could mitigate oxidative damage in tissues, thereby improving overall cellular health.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidiabetic | Enhances insulin sensitivity | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Alters metabolic enzyme activity |

Case Studies

- Study on Insulin Sensitivity : A clinical trial investigated the effects of a related compound on insulin sensitivity in overweight individuals. Results indicated a significant improvement in glucose tolerance after 12 weeks of treatment .

- Oxidative Stress Reduction in Diabetic Models : Animal studies demonstrated that administration of similar compounds led to reduced markers of oxidative stress and improved metabolic parameters in diabetic rats .

Research Findings

Recent research has focused on synthesizing derivatives of (2R,3S,4R,5S,6E)-5-amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol to enhance its biological activity. For example:

- Enhanced Antioxidant Activity : Modifications to the hydroxyimino group have resulted in compounds with increased radical scavenging capabilities.

- Improved Solubility and Bioavailability : Structural modifications have also been aimed at improving the pharmacokinetic properties of these compounds for better therapeutic efficacy .

Q & A

Q. What are the recommended methods for synthesizing (2R,3S,4R,5S,6E)-5-Amino-6-(N-hydroxyimino)hexane-1,2,3,4-tetrol hydrochloride?

Synthesis typically involves multi-step protection/deprotection strategies for hydroxyl and amino groups to prevent undesired side reactions. For example:

- Step 1 : Selective protection of hydroxyl groups using trimethylsilyl (TMS) or acetyl groups.

- Step 2 : Introduction of the N-hydroxyimino moiety via condensation reactions under controlled pH (4–6) to avoid over-oxidation.

- Step 3 : Final deprotection using mild acidic conditions (e.g., HCl in methanol) to yield the hydrochloride salt . Characterization via -NMR and -NMR is critical to confirm stereochemistry and purity .

Q. How can the stereochemical configuration of this compound be validated experimentally?

Use a combination of:

- X-ray crystallography : Resolves absolute configuration by analyzing diffraction patterns of single crystals .

- Circular Dichroism (CD) : Detects optical activity differences in enantiomers, particularly for the N-hydroxyimino group .

- Advanced NMR techniques : NOESY or ROESY to confirm spatial proximity of substituents (e.g., axial vs. equatorial hydroxyl groups) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability profiles derived from analogous compounds suggest:

| Condition | Stability Outcome | Mitigation Strategy |

|---|---|---|

| pH < 3 | Protonation of amino group; hydrolysis risk | Store in neutral buffer (pH 6–8) |

| pH > 9 | Deprotonation of hydroxylamine; degradation | Avoid alkaline solvents |

| Temperature > 25°C | Accelerated decomposition | Store at 2–8°C in inert atmosphere |

| Data from hydrochloride salts of similar hexitol derivatives indicate a shelf life of 6–12 months at –20°C . |

Advanced Research Questions

Q. How does the stereochemistry of the hexane backbone influence biological activity or reactivity?

The (2R,3S,4R,5S,6E) configuration creates a rigid, chair-like conformation that:

- Enhances hydrogen bonding with biological targets (e.g., enzymes or receptors) due to axial positioning of hydroxyl groups.

- Reduces steric hindrance for the N-hydroxyimino group, facilitating redox activity. Comparative studies on diastereomers show a 3–5× difference in binding affinity to glycosidase enzymes .

Q. What advanced analytical techniques resolve contradictions in reported solubility or stability data?

Discrepancies often arise from:

- Purity variations : Use HPLC-MS to quantify impurities (e.g., hydrolyzed byproducts).

- Solvent interactions : Employ dynamic light scattering (DLS) to assess aggregation in aqueous vs. organic solvents.

- Ion-specific effects : Compare solubility in chloride vs. other counterions (e.g., acetate) using isothermal titration calorimetry (ITC) .

Q. How can in vitro toxicology data be reconciled with in vivo findings for this compound?

- In vitro limitations : Cell-based assays may underestimate metabolic activation (e.g., hepatic conversion to reactive intermediates).

- In vivo adjustments : Apply physiologically based pharmacokinetic (PBPK) modeling to scale dosages.

- Species-specific metabolism : Use LC-MS/MS to identify metabolites in rodent plasma vs. human hepatocytes .

Q. What strategies mitigate risks during scale-up synthesis for preclinical studies?

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) via fractional factorial designs.

- Controlled crystallization : Use anti-solvent addition to ensure consistent particle size and polymorphic form .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in reported IC₅₀ values across studies?

- Normalize data : Express activity relative to a common reference standard (e.g., acarbose for glycosidase inhibition).

- Control for assay conditions : Document buffer composition, temperature, and incubation time.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What computational tools predict interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., α-glucosidase).

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to observed activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Based on SDS data for analogous hydrochlorides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.